molecular formula C12H16ClNO2S B13063573 [4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride

[4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride

Katalognummer: B13063573
Molekulargewicht: 273.78 g/mol
InChI-Schlüssel: JYVODJJWQQXLNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride: is a chemical compound with the molecular formula C12H16ClNO2S . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a methanesulfonyl chloride group attached to a phenyl ring substituted with a piperidine moiety. This compound is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride typically involves the reaction of 4-(Piperidin-1-yl)phenylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

4-(Piperidin-1-yl)phenylmethanol+Methanesulfonyl chloride[4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride+HCl\text{4-(Piperidin-1-yl)phenylmethanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-(Piperidin-1-yl)phenylmethanol+Methanesulfonyl chloride→[4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products .

Analyse Chemischer Reaktionen

Types of Reactions: [4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents such as .

    Oxidation: Oxidative reactions can convert the piperidine ring to piperidinone derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as or in the presence of a base.

    Reduction: or .

    Oxidation: or .

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Acts as a catalyst in certain organic reactions.

Biology:

    Enzyme Inhibition: Potential use in the development of enzyme inhibitors due to its reactive sulfonyl chloride group.

Medicine:

    Drug Development: Investigated for its potential in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry:

Wirkmechanismus

The mechanism of action of [4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications, including the formation of sulfonamide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Vergleich Mit ähnlichen Verbindungen

  • 4-(Piperidin-1-yl)phenylmethanol
  • 4-(Piperidin-1-yl)benzenesulfonyl chloride
  • 4-(Piperidin-1-yl)phenylacetic acid

Comparison:

Eigenschaften

Molekularformel

C12H16ClNO2S

Molekulargewicht

273.78 g/mol

IUPAC-Name

(4-piperidin-1-ylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C12H16ClNO2S/c13-17(15,16)10-11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7H,1-3,8-10H2

InChI-Schlüssel

JYVODJJWQQXLNJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=CC=C(C=C2)CS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.